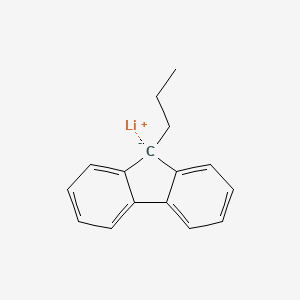![molecular formula C24H34N4O7 B14464401 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine CAS No. 68385-17-1](/img/structure/B14464401.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal glycine residue. The compound is a tetrapeptide, consisting of glycine, proline, leucine, and alanine residues. It is often used in biochemical research and pharmaceutical applications due to its stability and specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-alanine) to a solid resin. The subsequent amino acids (L-leucine, L-proline, and glycine) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The benzyloxycarbonyl (Cbz) group is introduced to the N-terminal glycine to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly at the proline residue.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or TFA can be used to hydrolyze the peptide bonds.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Hydrolyzed Fragments: Hydrolysis results in smaller peptide fragments or individual amino acids.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a model compound in drug development.
Structural Biology: Employed in studies to understand peptide folding and interactions.
Wirkmechanismus
The biological activity of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is primarily due to its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to resist degradation and maintain its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a similar protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a D-proline residue instead of L-proline.
N-Benzyloxycarbonyl-L-leucyl-glycine: Similar structure but with fewer amino acids.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence and the presence of the Cbz protecting group. This combination provides a balance of stability and biological activity, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
68385-17-1 |
|---|---|
Molekularformel |
C24H34N4O7 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18-,19-/m0/s1 |
InChI-Schlüssel |
CCDGCVHPCPMMPM-WDSOQIARSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


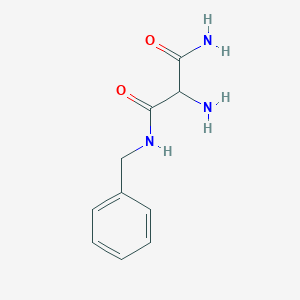

![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)

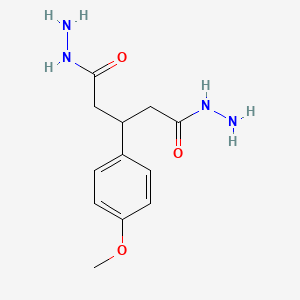

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

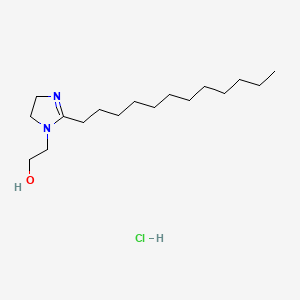
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
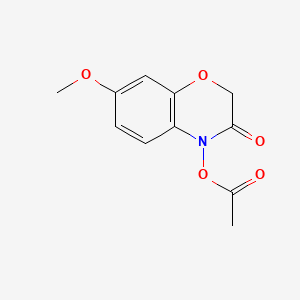
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
